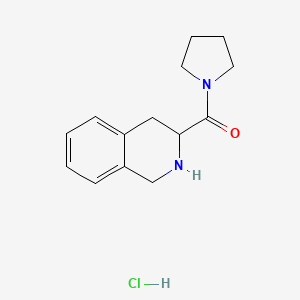
3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound that features a pyrrolidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Construction of the Tetrahydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Moieties: The pyrrolidine ring is then coupled with the tetrahydroisoquinoline moiety using reagents such as pyrrolidinecarbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, altering their activity and leading to various biological effects . The tetrahydroisoquinoline moiety can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Tetrahydroisoquinoline: A compound with a similar tetrahydroisoquinoline moiety.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
3-(Pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of the pyrrolidine ring and tetrahydroisoquinoline moiety, which provides a distinct set of chemical and biological properties . This combination allows for enhanced binding affinity and specificity, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13;/h1-2,5-6,13,15H,3-4,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFHGQJHWKKYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135709-67-0 |
Source


|
| Record name | Methanone, 1-pyrrolidinyl(1,2,3,4-tetrahydro-3-isoquinolinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135709-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
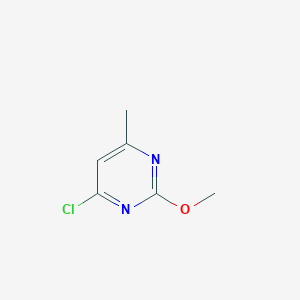

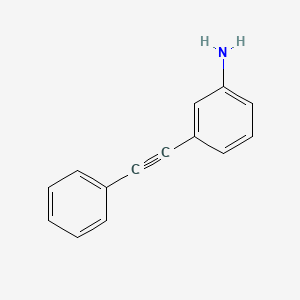
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
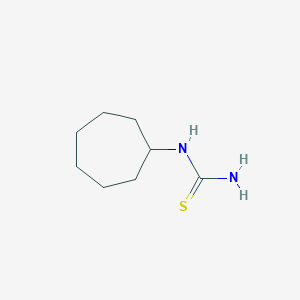


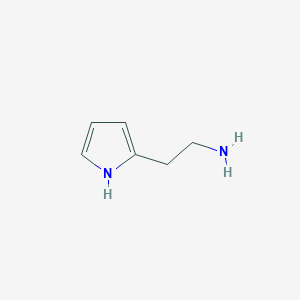



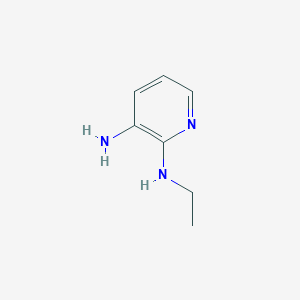
![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)

